Silane, trimethyl(pentyloxy)-
CAS No.: 14629-45-9
Cat. No.: VC21012623
Molecular Formula: C8H20OSi
Molecular Weight: 160.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14629-45-9 |
|---|---|
| Molecular Formula | C8H20OSi |
| Molecular Weight | 160.33 g/mol |
| IUPAC Name | trimethyl(pentoxy)silane |
| Standard InChI | InChI=1S/C8H20OSi/c1-5-6-7-8-9-10(2,3)4/h5-8H2,1-4H3 |
| Standard InChI Key | UABFFWVEXACZGD-UHFFFAOYSA-N |
| SMILES | CCCCCO[Si](C)(C)C |
| Canonical SMILES | CCCCCO[Si](C)(C)C |
Introduction
Nomenclature and Identification
The compound Silane, trimethyl(pentyloxy)- is recognized by several systematic and common names in chemical literature. This diversity in nomenclature reflects both its structural features and functional applications.
Registry Information
The compound is uniquely identified by the following registry information:
| Identifier | Value |
|---|---|
| CAS Registry Number | 14629-45-9 |
| PubChem CID | 518977 |
| IUPAC Standard InChIKey | UABFFWVEXACZGD-UHFFFAOYSA-N |
| InChI | InChI=1S/C8H20OSi/c1-5-6-7-8-9-10(2,3)4/h5-8H2,1-4H3 |
| DSSTox Substance ID | DTXSID20333862 |
| Nikkaji Number | J121.675I |
| Wikidata | Q82099421 |
This registry information enables precise identification across chemical databases and literature .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
-
trimethyl(pentoxy)silane
-
n-Pentyloxytrimethylsilane
-
1-(Trimethylsilyloxy)pentane
-
Pentyl trimethylsilyl ether
-
1-Pentanol, O-TMS derivative
These alternative names often reflect different naming conventions or highlight specific structural features of the molecule.
Physical and Chemical Properties
Silane, trimethyl(pentyloxy)- possesses distinct physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements.
Basic Properties
The fundamental properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H20OSi |
| Molecular Weight | 160.33 g/mol |
| Exact Mass | 160.128 g/mol |
| Physical State | Liquid (at standard conditions) |
| Polar Surface Area (PSA) | 9.23 Ų |
| LogP | 3.0281 |
| SMILES Notation | CCCCCOSi(C)C |
These properties establish the basic physical characteristics and provide insight into the compound's behavior in various chemical environments .
Spectroscopic Properties
Structural Characteristics
The molecular structure of Silane, trimethyl(pentyloxy)- features a central silicon atom bonded to three methyl groups and a pentyloxy group, creating a tetrahedral geometry around the silicon atom.
Structural Features
The compound has the following structural characteristics:
-
A central silicon atom (Si) in a tetrahedral coordination
-
Three methyl groups (CH3) directly bonded to the silicon atom
-
A pentyloxy group (C5H11O-) attached to the silicon through an oxygen atom
This structure results in a silicon-oxygen bond that is both longer and weaker than a corresponding carbon-oxygen bond, influencing its reactivity in chemical transformations.
Electronic and Steric Properties
The electronic distribution within Silane, trimethyl(pentyloxy)- is characterized by:
-
Silicon's electropositive nature, creating a partial positive charge on the silicon atom
-
The oxygen atom carrying a partial negative charge
-
The trimethylsilyl group functioning as a bulky substituent that provides steric protection to the oxygen
-
A linear alkyl chain extending from the oxygen, providing additional steric bulk
These electronic and steric properties contribute to the compound's effectiveness as a protecting group for alcohols by forming stable silyl ethers.
Synthesis Methods
Silane, trimethyl(pentyloxy)- can be synthesized through several established methods, each offering specific advantages depending on the reaction conditions and starting materials.
Trimethylsilylation of Alcohols
The most common synthetic approach involves the trimethylsilylation of 1-pentanol using appropriate silylating agents:
-
Using hexamethyldisilazane (HMDS) as a silylating agent, often with catalytic amounts of trimethylsilyl chloride (TMSCl) or ammonium salts
-
Direct reaction with trimethylsilyl chloride in the presence of a base such as triethylamine or imidazole
-
Employing N,O-bis(trimethylsilyl)acetamide (BSA) or similar silylating agents under mild conditions
These methods typically proceed at room temperature or with gentle heating and generally provide good to excellent yields of the target compound.
Catalytic Approaches
Various catalysts have been developed to enhance the efficiency of trimethylsilylation reactions:
-
Lewis acids such as zinc chloride or boron trifluoride etherate
-
Transition metal catalysts, particularly certain copper and nickel complexes
-
Organocatalysts including certain N-heterocyclic carbenes and phosphines
Applications in Organic Chemistry
Silane, trimethyl(pentyloxy)- serves several important functions in organic synthesis, with its primary application being the protection of hydroxyl groups.
Hydroxyl Protection Chemistry
The compound functions as the product of alcohol protection reactions where:
-
The hydroxyl group of 1-pentanol is converted to a trimethylsilyl ether
-
This protection prevents unwanted side reactions involving the hydroxyl functionality
-
The protected alcohol can withstand various reaction conditions including basic conditions, many oxidizing agents, and certain reducing conditions
-
The protection can be selectively removed using fluoride sources (such as tetrabutylammonium fluoride) or mild acidic conditions
This selective protection and deprotection strategy is essential in multi-step organic syntheses where control over functional group reactivity is crucial.
Synthetic Utility
Beyond simple protection, Silane, trimethyl(pentyloxy)- and related compounds serve various roles in synthetic transformations:
-
As model compounds for studying silylation reactions and mechanisms
-
In analytical chemistry as derivatization agents for hydroxyl-containing compounds to enhance volatility for gas chromatography analysis
-
As intermediates in the synthesis of more complex organosilicon compounds
The compound appears in several research publications, as evidenced by the literature citations provided in the search results:
-
Studies by Yang and Liang in the Asian Journal of Chemistry (2012)
-
Work by Oskooie, Heravi, and colleagues in Phosphorus, Sulfur and Silicon and the Related Elements (2009)
-
Multiple publications by Krolevets, Antipova, and collaborators in the Journal of General Chemistry USSR (1988)
-
Research by Camici, Dembech, and others in Tetrahedron (1988)
-
Early work by Woronkow and Schabarowa in Zhurnal Obshchei Khimii (1959)
These publications span several decades, demonstrating the compound's consistent relevance in chemical research.
Analytical Methods
Analytical data for the compound includes:
-
Mass spectral fragmentation patterns available in the NIST WebBook
-
Gas chromatographic retention indices on different column types
-
Spectroscopic characteristics that enable its identification in reaction mixtures and environmental samples
These analytical methods facilitate the detection and quantification of the compound in various contexts, supporting both research and quality control applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume